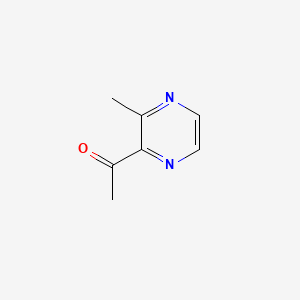
2-Acetyl-3-methylpyrazine
Número de catálogo B1328917
Peso molecular: 136.15 g/mol
Clave InChI: QUNOTZOHYZZWKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US09045466B2
Procedure details


To a chloroform (7.5 mL) solution of 1-(3-methylpyrazin-2-yl)ethanone (0.50 g), under ice cooling in a nitrogen atmosphere, 2,6-lutidine (0.75 mL) and trimethylsilyl trifluoromethanesulfonate (0.80 mL) were added, and the resultant was stirred for 30 minutes. Then, N-bromosuccinimide (0.73 g) was added thereto, and the resultant was stirred for 1 hour under ice cooling. Water was added to the reaction solution, and the resultant was stirred for 10 minutes, followed by extraction with chloroform. An organic layer was separated using a phase separator, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=95/5→85/15) to obtain the title compound (0.58 g) as a brown solid.






Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([C:8](=[O:10])[CH3:9])=[N:4][CH:5]=[CH:6][N:7]=1.N1C(C)=CC=CC=1C.FC(F)(F)S(O[Si](C)(C)C)(=O)=O.[Br:31]N1C(=O)CCC1=O>O.C(Cl)(Cl)Cl>[Br:31][CH2:9][C:8]([C:3]1[C:2]([CH3:1])=[N:7][CH:6]=[CH:5][N:4]=1)=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.73 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=NC=CN1)C(C)=O
|
|
Name
|
|
|
Quantity
|
0.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1C)C
|
|
Name
|
|
|
Quantity
|
0.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resultant was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resultant was stirred for 1 hour under ice cooling
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resultant was stirred for 10 minutes
|
|
Duration
|
10 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An organic layer was separated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography (OH-type silica gel; hexane/ethyl acetate-gradient elution=95/5→85/15)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(=O)C1=NC=CN=C1C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.58 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
